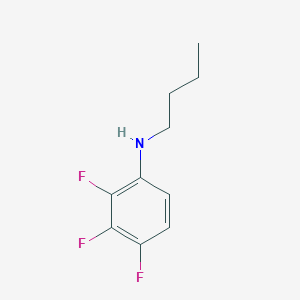

N-butyl-2,3,4-trifluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-butyl-2,3,4-trifluoroaniline |

InChI |

InChI=1S/C10H12F3N/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5,14H,2-3,6H2,1H3 |

InChI Key |

XGCNZQCJHWAOGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the carbon skeleton, identify the chemical environment of each atom, and establish through-bond and through-space connectivities.

The ¹H NMR spectrum of N-butyl-2,3,4-trifluoroaniline is expected to show distinct signals for the aliphatic n-butyl group and the aromatic protons.

Aliphatic Region: The n-butyl group will produce four sets of signals. The terminal methyl group (CH₃) is anticipated to appear as a triplet around δ 0.9 ppm. The two methylene (B1212753) groups (CH₂-CH₂) will resonate as complex multiplets, likely in the δ 1.3-1.6 ppm range. The methylene group attached to the nitrogen atom (N-CH₂) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.1-3.4 ppm, due to the electron-withdrawing effect of the nitrogen atom. rsc.org A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

Aromatic Region: The trifluoro-substituted benzene (B151609) ring contains two aromatic protons. These protons will appear as complex multiplets in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. chemicalbook.com Their exact chemical shifts and coupling patterns will be influenced by coupling to each other (³JHH) and by smaller couplings to the fluorine atoms on the ring (JHF).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H | 6.5 - 7.5 | m | JHH, JHF |

| N-H | Variable | br s | - |

| N-CH₂- | 3.1 - 3.4 | t | J = ~7.3 |

| -CH₂-CH₂-N | 1.4 - 1.6 | m | - |

| -CH₂-CH₃ | 1.3 - 1.5 | m | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Aliphatic Carbons: The four carbons of the butyl group are expected in the upfield region of the spectrum (δ 10-50 ppm). rsc.org The terminal methyl carbon would appear around δ 14 ppm, while the methylene carbons would resonate between δ 20 and 32 ppm. The carbon directly bonded to the nitrogen (N-C) would be the most downfield of the aliphatic carbons, around δ 44 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the δ 110-155 ppm range. The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF) of approximately 240-255 Hz, appearing as doublets if coupled to only one fluorine, or more complex multiplets if coupled to multiple fluorines. rsc.org The carbon attached to the amino group (C-N) is expected to be highly deshielded. The remaining aromatic carbon will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| Aromatic C-F | 135 - 155 | ¹J ≈ 240-255, ²⁻⁴J ≈ 5-25 |

| Aromatic C-N | 140 - 150 | JCF may be present |

| Aromatic C-H | 110 - 125 | JCF may be present |

| N-CH₂- | ~44 | - |

| -CH₂- | ~31 | - |

| -CH₂- | ~20 | - |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. icpms.cz For this compound, three distinct signals are expected for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for excellent signal dispersion. icpms.cz Each fluorine signal will appear as a multiplet due to coupling with the adjacent aromatic protons (JHF) and with the other fluorine atoms (JFF). The magnitude of these coupling constants provides valuable information about the relative positions of the atoms. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons in the n-butyl chain (e.g., between N-CH₂ and the next CH₂) and between the two aromatic protons, helping to trace the spin systems. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu It allows for the direct assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons to the aromatic carbon C1 (the carbon bearing the amino group), confirming the attachment of the butyl group to the aniline (B41778) nitrogen. It would also reveal correlations from the aromatic protons to various aromatic carbons, which is crucial for assigning the substitution pattern on the ring. e-bookshelf.de

In the absence of experimental data, theoretical calculations provide a powerful means of predicting NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the magnetic shielding tensors of nuclei in a molecule. scielo.org.za By computing these values, it is possible to predict the ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. These theoretical predictions can be compared with experimental data of analogous compounds to build confidence in the structural assignment of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several key absorption bands:

N-H Stretch: A moderate to weak band around 3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine. researchgate.net

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl group are expected in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching will appear at higher frequencies, typically between 3000-3100 cm⁻¹. scielo.org.za

C=C Aromatic Stretches: Medium to strong bands in the 1500-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-F Stretches: The most intense and characteristic bands for this molecule will be the C-F stretching vibrations, which are expected to appear as very strong absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹.

N-H Bend: An N-H bending vibration is expected around 1500-1550 cm⁻¹.

DFT calculations can also be employed to compute the theoretical vibrational frequencies, which aids in the assignment of the experimental bands observed in the FTIR and Raman spectra. researchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Frequencies (FTIR) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1500 - 1550 | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-trifluoroaniline (B1293922) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides characteristic absorption bands corresponding to the N-H bond of the secondary amine, the C-H bonds of the butyl group, the C-F bonds, and the vibrations of the trifluorinated benzene ring.

The N-H stretching vibration typically appears as a distinct band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching vibrations of the n-butyl group are observed just below 3000 cm⁻¹. semanticscholar.org The aromatic C=C ring stretching vibrations generally occur in the 1430-1650 cm⁻¹ region. scielo.org.za The presence of multiple electron-withdrawing fluorine atoms on the aniline ring influences the electronic distribution and, consequently, the vibrational frequencies of adjacent groups. The strong C-F stretching vibrations are a key feature, typically found in the 1100-1250 cm⁻¹ range. The C-N stretching vibration is also identifiable in the spectrum.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Butyl Group (-CH₂, -CH₃) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1430 - 1650 |

| N-H Bend | Secondary Amine (-NH-) | 1500 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

This table is generated based on typical frequency ranges for the specified functional groups found in related molecules. semanticscholar.orgscielo.org.za

Fourier Transform Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. d-nb.info While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in non-polar bonds, such as the C=C bonds in the aromatic ring, producing strong Raman signals.

For this compound, the FT-Raman spectrum is particularly useful for analyzing the vibrations of the carbon skeleton and the symmetric vibrations that are weak or absent in the IR spectrum. d-nb.info The aromatic ring stretching and breathing modes are typically prominent. Studies on poly(N-alkylanilines) have utilized Raman spectroscopy to characterize the main bands associated with different oxidation states. researchgate.net The technique is invaluable for probing the structure of the aromatic system and the substituent effects on its vibrational modes. tsijournals.comtsijournals.com

Table 2: Key FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Butyl Group (-CH₂, -CH₃) | 2850 - 2960 |

| Ring Breathing/Stretching | Aromatic Ring | 1580 - 1620 |

| C-F Symmetric Stretch | Fluoroaromatic | 1000 - 1100 |

This table is generated based on characteristic Raman frequencies for substituted anilines and aromatic compounds. researchgate.nettsijournals.comtsijournals.com

Computational Vibrational Analysis for Spectral Assignment and Interpretation

To achieve a precise and reliable assignment of the experimental FT-IR and FT-Raman bands, computational vibrational analysis is employed. cardiff.ac.uk Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have proven to be highly effective for predicting the vibrational spectra of aniline derivatives. asianpubs.orgglobalresearchonline.netresearchgate.net

This theoretical approach involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, the harmonic vibrational frequencies are calculated. globalresearchonline.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. asianpubs.orgglobalresearchonline.net A key output of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. researchgate.netnih.gov This allows for an unambiguous assignment of the observed spectral bands, clarifying complex regions where multiple vibrations overlap. nih.gov Such computational studies provide a deeper understanding of the relationship between the molecular structure and its vibrational properties. asianpubs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike low-resolution MS, HRMS measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula from the measured mass, distinguishing it from other potential compounds with the same nominal mass. nist.govacs.org For this compound (molecular formula C₁₀H₁₂F₃N), HRMS provides definitive confirmation of its elemental composition. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃N |

| Calculated Exact Mass [M] | 203.0922 |

Calculated values are based on the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly for polar molecules. rsc.org For the analysis of this compound, ESI-MS in positive ion mode would be expected to generate a prominent protonated molecular ion, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can be performed to induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For N-alkylanilines, fragmentation often involves the cleavage of the N-alkyl bond. researchgate.net A plausible fragmentation pathway for protonated this compound would involve the loss of a neutral butene molecule via a McLafferty-type rearrangement or the loss of the butyl radical, leading to characteristic fragment ions.

Table 4: Plausible ESI-MS/MS Fragmentation of [C₁₀H₁₂F₃N+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 204.10 | 148.04 | C₄H₈ (Butene) |

Fragment m/z values are calculated based on the proposed fragmentation of the protonated molecule.

MALDI-TOF Analysis for Derivative Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing large molecules, including polymers, dendrimers, and ligand-protected clusters, with minimal fragmentation. While ESI is suitable for the compound itself, MALDI-TOF becomes particularly relevant for characterizing derivatives of this compound.

For instance, if this compound were used as a monomer in a polymerization reaction or as a ligand to functionalize a nanoparticle or metal cluster, MALDI-TOF would be the method of choice for analyzing these high-mass products. rsc.org It can determine the molecular weight distribution of polymers and confirm the successful attachment of the aniline derivative to a larger scaffold. researchgate.net Studies have shown MALDI-MS can reveal the incorporation of specific ligands into a cluster's shell and even detect subsequent complexation events. rsc.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. The following subsections detail the standard DFT-based analyses that would be applied to characterize N-butyl-2,3,4-trifluoroaniline.

Geometry Optimization and Conformational Energy Landscapes

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. A geometry optimization calculation systematically alters the molecular structure to find the arrangement with the lowest possible energy. For a flexible molecule like this compound, which has a rotatable butyl group, a conformational search is necessary to identify the various possible low-energy structures (conformers). This process involves exploring the potential energy surface to locate the global minimum (the most stable conformer) and other local minima. The result is a conformational energy landscape that provides insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific research data for this compound is not available. Values are based on general expectations for similar molecules.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -0.95 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and fluorine.

Blue regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

Green regions: Represent neutral or near-zero potential.

An MEP analysis of this compound would identify the most electron-rich sites (likely the nitrogen atom and fluorine atoms) and electron-poor sites (the amine hydrogen and hydrogens on the butyl chain), providing a map of its intermolecular interaction capabilities.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation. This is achieved by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis would reveal charge transfer from the nitrogen lone pair to anti-bonding orbitals of the aromatic ring and the influence of the fluorine substituents on these interactions.

Atomic Charge Distribution and Natural Population Analysis (NPA)

Understanding how charge is distributed among the atoms in a molecule is fundamental to explaining its reactivity and physical properties. Natural Population Analysis (NPA), which is derived from the NBO method, is a technique used to calculate the charge on each atom. Unlike other methods, NPA is known for its numerical stability and providing a more chemically reasonable description of electron distribution, especially in complex molecules. An NPA calculation for this compound would provide specific numerical values for the partial charge on each atom, quantifying the electron-withdrawing effect of the fluorine atoms and the electronic state of the nitrogen and carbon atoms.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges (Note: This table is illustrative as specific research data for this compound is not available. Values represent expected trends.)

| Atom/Group | Calculated Charge (e) |

|---|---|

| Fluorine (avg.) | -0.35 |

| Nitrogen | -0.60 |

| Aromatic Ring Carbons | +0.10 to +0.25 |

Global and Local Reactivity Descriptors

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Potential (μ): Measures the "escaping tendency" of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

These descriptors would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Theoretical Prediction of Spectroscopic Signatures (e.g., IR, Raman, NMR)

Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic signatures of molecules. Theoretical calculations are essential for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

For molecules similar to this compound, such as other trifluoromethylanilines, researchers employ DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to perform geometry optimization and frequency calculations. This process determines the molecule's minimum energy conformation and predicts its vibrational frequencies. The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier-transform infrared (FTIR) and Raman spectra.

The interpretation of the spectra relies on the Potential Energy Distribution (PED), which correlates the calculated vibrational modes with specific internal coordinates of the molecule, such as the stretching, bending, and torsion of bonds. For anilines, key vibrational modes include N-H stretching, C-N stretching, and the various vibrations of the benzene (B151609) ring. The presence of the n-butyl group and fluorine atoms would introduce additional characteristic frequencies that could be precisely assigned through these computational methods.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 1: Representative Theoretical Vibrational Modes for Substituted Anilines (Note: This table is illustrative of typical assignments for aniline (B41778) derivatives and is not based on specific calculations for this compound.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3500 | Stretching of the amine N-H bonds. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Stretching of the C-H bonds on the n-butyl group. |

| C=C Stretch (Aromatic) | 1400-1600 | Stretching of the carbon-carbon bonds within the benzene ring. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond. |

Investigation of Non-Linear Optical (NLO) Properties through DFT

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, is an effective tool for screening molecules for potential NLO activity by calculating their electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of significant NLO response.

The investigation of a molecule like this compound would involve calculating these properties using a suitable DFT functional and basis set. The presence of electron-donating groups (the amino group) and electron-withdrawing groups (the fluorine atoms) on the π-conjugated benzene ring can enhance NLO properties by facilitating intramolecular charge transfer. The first-order hyperpolarizability is a key parameter that quantifies the second-harmonic generation (SHG) efficiency of a molecule.

Computational studies on similar molecules, such as substituted anilines and chalcones, have demonstrated that DFT calculations can accurately predict NLO behavior. These studies analyze the relationship between molecular structure and hyperpolarizability, providing insights into how modifications, like the addition of a butyl group or fluorine atoms, can tune the NLO response. The calculated results help identify promising candidates for the synthesis of new NLO materials.

Solvent Effects on Electronic and Optical Properties using Continuum Models (e.g., PCM)

The electronic and optical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to simulate the effect of a solvent without explicitly modeling individual solvent molecules.

In the PCM approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This method allows for the calculation of how the solvent affects properties like molecular geometry, electronic spectra, and NLO parameters. For instance, time-dependent DFT (TD-DFT) calculations combined with PCM can predict the UV-Vis absorption spectra of a molecule in different solvents. This is achieved by calculating the electronic transition energies and oscillator strengths in the presence of the solvent's dielectric field.

For this compound, PCM calculations would reveal how its dipole moment, polarizability, and hyperpolarizability change in solvents of varying polarity. Such analyses are critical for designing materials for solution-based applications, as the NLO response can be highly solvent-dependent.

Chemical Reactivity, Reaction Mechanisms, and Organic Transformations

Reactions Involving the Amino Group of N-Butyl-2,3,4-trifluoroaniline

The secondary amino group in this compound is a key reactive site, readily participating in reactions to form a variety of important chemical structures, including amides, ureas, thioureas, and Schiff bases, and can act as a handle for constructing heterocyclic systems.

The nucleophilic nitrogen of this compound can react with acylating agents to form amides. Similarly, its reaction with isocyanates and isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are prevalent in pharmacologically active molecules and organocatalysts. fluorochem.co.ukanalis.com.my

The synthesis of ureas and thioureas from aniline (B41778) derivatives is a well-established transformation. For instance, N-(phenylcarbamothioyl) benzamide (B126) derivatives can be synthesized, and their biological activity is influenced by the electronic nature of substituents on the phenyl ring. analis.com.my The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, can modulate the reactivity and properties of the resulting derivatives. analis.com.my Chiral thioureas, known for their role in organocatalysis, can be prepared from substituted anilines and are effective in promoting stereoselective reactions. uva.es

Table 1: General Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative | Reagent | General Reaction |

| Amide | Acyl Chloride (R-COCl) | Ar-NH(Bu) + R-COCl → Ar-N(Bu)COR + HCl |

| Urea | Isocyanate (R-NCO) | Ar-NH(Bu) + R-NCO → Ar-N(Bu)C(O)NHR |

| Thiourea | Isothiocyanate (R-NCS) | Ar-NH(Bu) + R-NCS → Ar-N(Bu)C(S)NHR |

| Ar = 2,3,4-trifluorophenyl; Bu = n-butyl |

Schiff bases, or imines, are formed through the condensation of a primary or secondary amine with an aldehyde or a ketone. nih.govsci-hub.se While this compound is a secondary amine and cannot form a simple stable imine through direct condensation with aldehydes or ketones, its primary aniline analogue, 2,3,4-trifluoroaniline (B1293922), readily undergoes such reactions. For example, substituted anilines like 2,4,5-trifluoroaniline (B1295084) condense with salicylaldehydes to produce Schiff base ligands, which can then be used to form metal complexes for applications such as phosphorescent organic light-emitting diodes (OLEDs). researchgate.net

The formation of imines from fluorinated anilines is a key step in the synthesis of various compounds. researchgate.net These imine intermediates can be subsequently reduced to form more complex amine derivatives. oup.com

Table 2: Schiff Base (Imine) Formation from a Primary Analogue

| Reactants | Product Type | General Reaction |

| 2,3,4-Trifluoroaniline + Aldehyde (R-CHO) | Schiff Base (Imine) | F₃C₆H₂-NH₂ + R-CHO ⇌ F₃C₆H₂-N=CHR + H₂O |

This reaction highlights the utility of the aniline functional group in fluorinated systems for constructing C=N bonds, which are valuable intermediates in organic synthesis. nih.gov

The aniline moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. mdpi.com this compound can serve as a precursor for various heterocyclic frameworks through cyclization reactions. Depending on the reaction partners and conditions, the amine can be involved in ring-forming processes to generate systems like quinolines, benzimidazoles, or other fused heterocycles. scispace.comresearchgate.net

For instance, the reaction of o-nitroaniline derivatives can lead to the formation of benzimidazole (B57391) N-oxides through base-catalyzed cyclization. researchgate.net Similarly, Friedländer-type reactions, which involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are a classic method for quinoline (B57606) synthesis. scispace.com Substituted anilines, such as 2-(trifluoromethyl)aniline, can be coupled with lactams and subsequently cyclized to produce fused tricyclic quinoline derivatives. scispace.com The presence of the fluorine atoms on the aniline ring can influence the course and efficiency of these cyclization reactions. dur.ac.uk

Reactions on the Fluorinated Aromatic Ring

The trifluorinated phenyl group of this compound is susceptible to reactions that functionalize the aromatic core, notably through metal-catalyzed processes that can activate either carbon-hydrogen or carbon-fluorine bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. tcichemicals.comfishersci.es This reaction is widely used in the synthesis of biaryls and other conjugated systems. tcichemicals.comresearchgate.net

While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions due to the strength of the C-F bond, their transformation is an active area of research. researchgate.net For more activated systems or under specific catalytic conditions, C-F bonds can be targeted. More commonly, however, a C-H bond on the fluorinated ring could be activated and functionalized, or the aniline could be converted to a more reactive species (e.g., an aryl halide or triflate) to participate in cross-coupling. polyu.edu.hk

The efficiency of Suzuki-Miyaura reactions depends on the choice of catalyst, ligand, base, and solvent. tcichemicals.comclockss.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.netclockss.org The reaction is tolerant of many functional groups, making it a valuable tool in complex molecule synthesis. fishersci.es

Table 3: Key Components of a Suzuki-Miyaura Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd(PPh₃)₄ fishersci.esgoogle.com |

| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., S-Phos), N-Heterocyclic Carbenes tcichemicals.comclockss.org |

| Organoboron Reagent | Source of the new carbon fragment | Boronic acids (RB(OH)₂), Boronic esters tcichemicals.com |

| Base | Activates the organoboron reagent | K₃PO₄, NaOH, K₂CO₃ uva.esclockss.org |

The direct functionalization of C-F bonds is a challenging but increasingly important transformation for modifying fluorinated aromatic compounds. researchgate.netwhiterose.ac.uk Research has shown that specific metal reagents can achieve regioselective C-F bond activation, often directed by a nearby functional group.

A study on the reactivity of o-fluoroaniline derivatives with the titanium reagent tetrakis(dimethylamido)titanium, Ti(NMe₂)₄, demonstrated the regioselective activation of a C-F bond ortho to the amino group. vt.edu In this reaction, 2,3,4-trifluoroaniline was shown to react to afford a defluoroaminated product. The reaction proceeds via a proposed mechanism where the aniline's amino group directs the metal reagent, leading to the selective replacement of the fluorine atom at the C2 position with a dimethylamino group. vt.edu

Table 4: Regioselective C-F Amination of Trifluoroanilines with Ti(NMe₂)₄

| Substrate | Time (h) | Product Distribution (2-NMe₂ : 4-NMe₂) |

| 2,3-difluoroaniline | 20 | 8% : 86% |

| 2,4-difluoroaniline | 23 | 92% : — |

| 2,5-difluoroaniline | 23 | 31% : 60% |

| 2,3,4-trifluoroaniline | 23 | 95% : — |

| 2,4,5-trifluoroaniline | 18 | 83% : — |

| Data adapted from a study on ortho-fluoroanilines, indicating high regioselectivity for C-F activation at the position ortho to the amino group. vt.edu |

This type of transformation highlights the potential for selective functionalization of the highly fluorinated ring of this compound, enabling the synthesis of complex aniline derivatives that would be difficult to access through other methods. vt.edu

Tandem Reactions and Multicomponent Transformations Incorporating Trifluoroanilines

While specific examples of this compound in tandem or multicomponent reactions (MCRs) are not extensively documented, the reactivity of analogous trifluoroanilines provides significant insight into its potential applications. These reactions, which form multiple chemical bonds in a single operation, are highly valued for their efficiency and complexity-building potential.

Trifluoroaniline derivatives have been utilized in sophisticated reaction cascades. For instance, a one-pot tandem process has been developed for the synthesis of 3,4-dihydroquinolin-2-ones starting from substituted anilines. acs.org This sequence involves diazotization, a base-free Heck–Matsuda coupling, reduction, and cyclization, demonstrating the compatibility of the aniline core with multiple catalytic cycles. acs.org In these sequences, anilines bearing fluorine or trifluoromethyl groups are effectively converted, suggesting that this compound could be a viable substrate for similar transformations. acs.org

In the realm of MCRs, anilines can serve as crucial components. A highly diastereoselective and enantioselective four-component reaction involving alcohols, diazoesters, indoles, and aldehydes was developed using 2,5-bis(trifluoromethyl)aniline (B140203) as a key additive. nih.gov This highlights the role that highly fluorinated anilines can play in facilitating complex transformations, even if not directly incorporated into the final product. nih.gov Similarly, copper-catalyzed three-component tandem cyclizations have been used to create 1,4-benzothiazines, showcasing a strategy where an amine component is integral to the reaction cascade. acs.org Given the nucleophilic character of its amino group, this compound could foreseeably participate in such multicomponent assemblies, acting as a key building block for constructing complex heterocyclic scaffolds.

Table 1: Examples of Tandem and Multicomponent Reactions with Aniline Derivatives

| Reaction Type | Aniline Substrate Example | Key Transformation | Potential Role of this compound | Reference |

|---|---|---|---|---|

| One-Pot Tandem Reaction | 2-Nitro-4-fluoroaniline | Diazotization/Heck-Matsuda/Reduction/Cyclization | Substrate for synthesis of fluorinated dihydroquinolinones | acs.org |

| Four-Component Reaction | 2,5-Bis(trifluoromethyl)aniline | Coupling of alcohols, diazoesters, indoles, and aldehydes | Potential catalytic additive or reaction promoter | nih.gov |

| Three-Component Cyclization | Aqueous Ammonia (Amine Source) | Synthesis of 1,4-benzothiazines | Nucleophilic amine component for heterocycle synthesis | acs.org |

Mechanistic Investigations of Novel Transformations (e.g., Metal-Mediated, Radical)

The trifluorinated aromatic ring of this compound is a prime target for novel chemical transformations, particularly those mediated by transition metals or proceeding through radical intermediates. Mechanistic studies on closely related fluoroanilines provide a framework for understanding its reactivity.

Metal-Mediated C-F Bond Activation A significant area of research involves the selective activation and functionalization of C-F bonds, which are typically very strong. Detailed experimental studies have been conducted on the reaction of various fluoroanilines, including 2,3,4-trifluoroaniline, with titanium tetrakis(dimethylamide), Ti(NMe₂)₄. vt.edu This reaction results in a regioselective defluoroamination, where a fluorine atom ortho to the directing amino group is replaced by a dimethylamino group. vt.edu

The proposed mechanism is a metal-mediated, SₙAr-type process. vt.edu The reaction is believed to proceed through the coordination of the titanium reagent to the aniline's amino group. This coordination enhances the electrophilicity of the aromatic ring and facilitates an intramolecular nucleophilic attack by a dimethylamide ligand at the ortho-fluorine position. vt.edu The presence of multiple electron-withdrawing fluorine atoms on the ring further activates it towards such nucleophilic substitution. For 2,3,4-trifluoroaniline, this transformation shows high efficiency, underscoring the directing power of the amino group and the electronic activation provided by the fluorine substituents. vt.edu

Radical Transformations The generation of radical species from anilines offers alternative pathways for functionalization. Photoredox catalysis, for example, can initiate single-electron oxidation of anilines to form highly reactive radical cations. uark.edu These intermediates, such as distonic radical cations, possess both radical and electrophilic sites, allowing for subsequent difunctionalization reactions. uark.edu While not specifically demonstrated on this compound, its N-alkylated amine structure is amenable to such oxidation processes. Furthermore, radical additions of trifluoromethyl groups to nitrogen have been explored using various reagents, indicating that the nitrogen atom itself can participate in radical reactions under specific conditions. academie-sciences.fr Photoinduced methods have also been developed for the difluoroalkylation of anilines via the formation of an electron donor-acceptor (EDA) complex, presenting a transition-metal-free strategy for forging C-C bonds at the aromatic ring. nih.gov

Chemoselectivity and Regioselectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, controlling the chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs) is paramount for synthetic utility.

The directing effect of the amino group is a dominant factor in controlling regioselectivity. In the previously mentioned Ti-mediated defluoroamination of 2,3,4-trifluoroaniline, the reaction exhibits excellent regioselectivity. The substitution occurs exclusively at the C2-fluorine, which is ortho to the amino group, with no products from attack at the C3 or C4 positions observed. vt.edu This selectivity is attributed to the chelation-assistance provided by the directing amino group. vt.edu

The electronic properties of the fluorinated ring also play a crucial role. The fluorine atoms activate the ring toward nucleophilic aromatic substitution (SₙAr), but their positions relative to each other and to the amino group determine the most likely site of attack. researchgate.net In the case of 2,3,4-trifluoroaniline, the C2 position is activated by both the ortho-amino directing group and the cumulative electron-withdrawing effect of the other fluorine atoms.

The table below, derived from studies on the defluoroamination of various fluoroanilines, illustrates the high degree of regioselectivity achieved, which is largely governed by the position of the fluorine atoms relative to the directing amino group. vt.edu

Table 2: Regioselectivity in the Ti-Mediated Defluoroamination of Fluoroanilines

| Substrate | Reaction Time | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Difluoroaniline | 20 h | N¹,N¹,2-Trimethylbenzene-1,3-diamine | 86 | vt.edu |

| 2,4-Difluoroaniline | 23 h | N¹,N¹,4-Trimethylbenzene-1,3-diamine | 92 | vt.edu |

| 2,5-Difluoroaniline | 23 h | N¹,N¹,5-Trimethylbenzene-1,3-diamine | 31 | vt.edu |

| 2,3,4-Trifluoroaniline | 23 h | N¹,N¹,3,4-Tetramethylbenzene-1,2-diamine | 95 | vt.edu |

| 2,4,5-Trifluoroaniline | 18 h | N¹,N¹,4,5-Tetramethylbenzene-1,2-diamine | 83 | vt.edu |

In more complex reaction systems, such as metal-catalyzed C-H activation, the choice of directing group and catalyst is critical for controlling selectivity. rsc.orgacs.org For this compound, reactions could potentially be directed at the C-H bond at the C5 position, the N-H bond (if transiently deprotected), or the C-H bonds of the N-butyl group. The specific outcome would depend heavily on the reaction conditions, the catalyst system employed, and the nature of the coupling partner.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Trifluoromethyl Substitution on Physicochemical Properties Relevant to Interactions

The introduction of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, into a molecular scaffold profoundly alters its physicochemical properties, which in turn dictates its interactions with biological targets. nih.govbeilstein-journals.org The trifluoromethyl group is significantly more than just a sterically larger replacement for a hydrogen or methyl group; its unique electronic nature is a key tool in drug design. nih.gov

Lipophilicity: The -CF3 group is highly lipophilic, with a Hansch-Fujita lipophilicity constant (π) of approximately +0.88. mdpi.com This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability and penetration into target tissues like the central nervous system. mdpi.com However, excessive lipophilicity can also lead to undesirable properties, making the strategic placement of the -CF3 group critical.

Electronic Effects: With the high electronegativity of fluorine atoms, the -CF3 group acts as a strong electron-withdrawing group through inductive effects. beilstein-journals.org When attached to the aniline (B41778) ring, this effect decreases the electron density on the ring and, crucially, on the nitrogen atom. This reduction in electron density lowers the basicity (pKa) of the aniline nitrogen, making it less likely to be protonated at physiological pH. This modulation of pKa can be critical for optimizing ligand-receptor interactions, as it can prevent unwanted ionic interactions or improve the molecule's ability to penetrate binding pockets.

Conformation and Binding: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule. beilstein-journals.org It can restrict rotation around bonds and orient other parts of the molecule in a specific manner, which may lead to a more favorable or "bioactive" conformation for binding to a receptor. Furthermore, the C-F bond is highly polarized and can participate in dipole-dipole interactions, and in some cases, act as a weak hydrogen bond acceptor, further influencing binding affinity and selectivity. mdpi.com

| Property | Influence of Trifluoromethyl Group | Consequence for Molecular Interactions |

| Lipophilicity (logP) | Increases (π ≈ +0.88) mdpi.com | Enhanced membrane permeability; stronger hydrophobic interactions with receptor pockets. |

| Basicity (pKa) | Decreases (due to strong electron-withdrawal) | Reduced positive charge at physiological pH; alters potential for ionic bonding. |

| Dipole Moment | Increases molecular dipole | Can participate in specific dipole-dipole interactions within the binding site. |

| Metabolic Stability | C-F bond is very strong and resistant to cleavage mdpi.com | Blocks metabolic oxidation at the site of substitution, increasing compound half-life. |

Role of the N-Butyl Moiety in Modulating Molecular Interactions and Recognition

The N-butyl group is a simple alkyl chain, but its role in molecular recognition is significant, primarily through its contribution to the hydrophobic effect and van der Waals forces. cambridgemedchemconsulting.com The binding of a ligand to a protein receptor is an entropically driven process; displacing ordered water molecules from a hydrophobic binding pocket and the ligand's nonpolar surface results in a net increase in entropy, which is thermodynamically favorable.

The four-carbon chain of the N-butyl group is well-suited to occupy small to medium-sized hydrophobic pockets within a receptor's active site. nih.gov The flexibility of the alkyl chain allows it to adopt various conformations to maximize contact with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.gov This precise fit enhances binding affinity.

Studies on series of analogous compounds where the alkyl chain length is varied often demonstrate a "chain length effect." mdpi.com Increasing the chain from methyl to butyl can lead to a progressive increase in binding affinity, as each additional methylene (B1212753) group contributes to favorable hydrophobic interactions. nih.gov However, chains longer than optimal may encounter steric hindrance or extend into solvent-exposed regions, leading to a plateau or decrease in activity. Therefore, the N-butyl group often represents a balance, providing substantial hydrophobic interaction without being excessively large.

SAR in Derivatized Heterocyclic Scaffolds Containing 2,3,4-Trifluoroaniline (B1293922) Moieties

The 2,3,4-trifluoroaniline moiety is a versatile building block used in the synthesis of a wide array of bioactive heterocyclic compounds. chemimpex.comgoogle.com Heterocycles are core structures in a vast number of pharmaceuticals, and attaching the trifluoroaniline group can confer desirable properties. SAR studies on these derivatized scaffolds are essential for optimizing their biological activity.

For instance, in the development of novel antibacterial agents, pyrazole (B372694) derivatives incorporating substituted aniline moieties have been explored. nih.gov In such a scaffold, the 2,3,4-trifluoroaniline portion might anchor the molecule in a specific region of the target enzyme, while modifications to the heterocyclic ring system are used to fine-tune activity and selectivity.

Systematic exploration of substituent effects on the heterocyclic core is a classic medicinal chemistry strategy. researchgate.net Consider a hypothetical heterocyclic scaffold (e.g., a quinoline (B57606) or pyrazole) attached to the N-butyl-2,3,4-trifluoroaniline nitrogen.

Position R1: Introducing a small, lipophilic group like a methyl or chloro group might probe for the presence of a nearby small hydrophobic pocket. A significant increase in activity would validate this hypothesis.

Position R2: Placing a hydrogen bond donor (e.g., -OH, -NH2) or acceptor (e.g., -C=O, -OCH3) could test for interactions with polar amino acid residues like serine, threonine, or asparagine in the target's active site.

Position R3: Adding a larger, more complex group, such as a phenyl or benzyl (B1604629) ring, could explore a larger binding area or engage in π-stacking interactions with aromatic residues like tyrosine or tryptophan.

The following table, based on findings for pyrazole-derived anilines, illustrates how different substituents on the aniline ring (in this case, standing in for modifications on a different part of a larger molecule) can impact antibacterial activity, demonstrating the principles of SAR exploration. nih.gov

| Aniline Substituent (R) | Lipophilicity (Example) | Antibacterial Activity (MIC, µg/mL) nih.gov | SAR Interpretation |

| H (Phenyl) | Moderate | 2 | Moderate activity, baseline compound. |

| 4-Isopropyl | High | 1-2 | Increased lipophilicity enhances activity, suggesting a hydrophobic pocket. |

| 4-Methoxy | Moderate | >16 | Decreased potency; the polar methoxy (B1213986) group may be unfavorable in the binding site. |

| 4-Chloro | High | 1-2 | Lipophilic and electron-withdrawing character is beneficial for activity. |

| 4-Bromo | High | 1-2 | Similar to chloro, indicating tolerance for larger halogens in this position. |

| 4-Carboxylic Acid | Low (Hydrophilic) | >128 | A protic, charged group completely abolishes activity, likely due to unfavorable interactions or poor cell penetration. |

This data clearly shows that hydrophobic substituents on the phenyl ring increase the antibacterial activity of the compounds, while polar or charged groups are detrimental. nih.gov This provides a clear direction for the rational design of more potent analogues.

Bioisosteric Replacement Strategies Utilizing N-Trifluoromethylated Analogues

Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties like metabolic stability or bioavailability. chem-space.comdrughunter.comdrugdesign.org The N-butyl group, while effective for hydrophobic binding, is susceptible to metabolic oxidation by cytochrome P450 enzymes.

A common bioisosteric replacement for alkyl groups is a fluorinated analogue. cambridgemedchemconsulting.com Replacing the N-butyl group with, for example, a 4,4,4-trifluorobutyl group, would be a classic bioisosteric replacement. The trifluoromethyl group at the end of the chain is sterically similar to a methyl group but is electronically very different and highly resistant to metabolic oxidation. This can significantly increase the half-life of a compound.

Another more direct, though non-classical, bioisosteric replacement for an alkyl group can be the trifluoromethyl group itself, although this is more common for replacing a methyl or t-butyl group. nih.govlboro.ac.ukacs.org The rationale is to mimic the steric properties while altering electronic and metabolic profiles.

| Moiety | Key Properties | Rationale for Use / Replacement |

| N-Butyl | Lipophilic, flexible, metabolically susceptible. | Provides hydrophobic interactions. |

| N-Trifluoromethylated Analogue | Lipophilic, metabolically stable, altered electronics. cambridgemedchemconsulting.com | Blocks metabolic oxidation, potentially improves binding through new interactions. |

Computational Approaches to Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools to analyze and predict SAR, saving significant time and resources in the drug discovery process. Molecular docking is a primary technique used to study ligand-receptor interactions. mdpi.com

In this approach, a 3D model of the target protein is used as a receptor. The this compound-containing ligand is then computationally "docked" into the active site. The software calculates the most favorable binding poses and estimates the binding free energy or a "docking score."

This process can reveal:

Key Interactions: It can visualize how the N-butyl chain fits into a hydrophobic pocket, how the trifluorinated ring interacts with the protein surface, and whether the aniline nitrogen or other functional groups form hydrogen bonds. mdpi.com

SAR Rationalization: It can explain why certain substituents increase activity (e.g., by forming a new favorable interaction) while others decrease it (e.g., by causing a steric clash).

Predictive Power: Docking can be used to screen a virtual library of designed analogues before they are synthesized, prioritizing those with the highest predicted affinity.

Rational Design of Novel Chemical Entities Incorporating the this compound Framework

The culmination of SAR studies and computational analysis is the rational design of new and improved molecules. nih.govnih.gov By integrating the knowledge gained, a medicinal chemist can build a pharmacophore model—a 3D map of the essential features required for biological activity.

For a hypothetical target, the pharmacophore derived from the this compound framework might include:

A hydrophobic feature corresponding to the N-butyl group.

An electron-rich/hydrophobic aromatic feature from the trifluoroaniline ring.

Potentially a hydrogen bond acceptor/donor site on an attached heterocyclic scaffold.

Using this model, a rational design strategy would involve:

Scaffold Hopping: Replacing the core heterocyclic structure with a different one that maintains the key pharmacophoric points in the correct spatial orientation. researchgate.net

Substituent Optimization: Using the SAR data (section 6.3.1) to add optimal functional groups to the scaffold to maximize interactions.

Property Modulation: Employing bioisosteric replacements (section 6.4) for the N-butyl group to enhance metabolic stability or fine-tune lipophilicity, guided by computational predictions (section 6.5).

This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the structure-activity relationships of the this compound framework, is fundamental to the development of novel and effective therapeutic agents. nih.gov

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Architectures and Intermolecular Interactions

The self-assembly of N-butyl-2,3,4-trifluoroaniline into ordered supramolecular structures is dictated by a variety of non-covalent interactions. The interplay between hydrogen bonding, π-π stacking, and other weak forces determines the final crystal packing and material properties.

The amine (-NH) group in this compound is a primary hydrogen bond donor, capable of forming robust intermolecular N-H⋯N hydrogen bonds with neighboring molecules, which is a common interaction in aniline (B41778) derivatives. researchgate.netresearchgate.net The presence of three electronegative fluorine atoms on the phenyl ring significantly influences the electronic environment, enhancing the acidity of the N-H protons and strengthening these interactions.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound This table is illustrative, based on typical interactions observed in related fluorinated aniline structures.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| N-H⋯N | Amine (N-H) | Amine (N) | Forms primary chains or dimeric motifs. researchgate.net |

| N-H⋯F | Amine (N-H) | Fluorine (C-F) | Contributes to three-dimensional network stability. researchgate.net |

| C-H⋯F | Phenyl/Butyl (C-H) | Fluorine (C-F) | Stabilizes crystal packing via numerous weak contacts. nih.govnih.gov |

| C-H⋯π | Butyl (C-H) | Phenyl Ring | Directs the orientation of the alkyl chain relative to the aromatic core. |

The π-π stacking interactions in this compound are significantly modulated by the fluorine substituents. In simple aromatic hydrocarbons, face-to-face π-stacking is common. However, the introduction of highly electronegative fluorine atoms creates a polarized ring, with a π-electron-deficient character. acs.org This leads to a disruption of conventional stacking. rsc.org

Research on halobenzenes demonstrates that fluorine substitution disfavors face-to-face stacking due to electrostatic repulsion and instead promotes offset or parallel-displaced arrangements. rsc.orgresearchgate.net Interactions between the electron-deficient fluorinated ring of one molecule and the electron-richer (though still polarized) ring of a neighbor can lead to stable, ordered assemblies. nih.gov In some trifluoromethyl-aniline structures, π-stacking is not a prominent feature at all, with hydrogen bonds dominating the crystal packing. researchgate.net The flexible n-butyl group further influences these interactions by introducing steric effects that can dictate the degree of overlap and displacement between aromatic rings.

While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated and trifluoromethyl-substituted aniline derivatives provides insight into the expected distribution of intermolecular contacts. researchgate.netnih.gov

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Fluorinated Aniline Derivative Data derived from published analysis of similar crystalline compounds, such as (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol and other halogenated anilines, to illustrate expected interactions. researchgate.netnih.gov

| Intermolecular Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 30 - 45% | Represents the largest contribution, arising from contacts between hydrogen atoms on the phenyl ring and butyl chain. |

| F···H / H···F | 15 - 25% | Highlights the significance of C-H···F and N-H···F hydrogen bonds in the crystal structure. |

| C···H / H···C | 10 - 20% | Corresponds to C-H···π interactions and other van der Waals contacts. |

| N···H / H···N | 2 - 5% | Quantifies the primary N-H···N hydrogen bonding interactions. |

| C···C | 3 - 7% | Indicates the presence of π-π stacking interactions. |

| Other (O···H, F···F, etc.) | < 5% | Includes other minor contacts that contribute to crystal cohesion. |

The directed, non-covalent interactions inherent to this compound make it an excellent building block for supramolecular polymers. frontiersin.orgmdpi.com The N-H···N hydrogen bonding can promote the formation of one-dimensional tapes or chains, while weaker C-H···F and π-stacking interactions can link these chains into two- or three-dimensional networks. researchgate.nettandfonline.com

The n-butyl group plays a critical role in this process. Its flexibility can influence the geometry of the assembly, while hydrophobic interactions between the alkyl chains of adjacent molecules can serve as an additional driving force for aggregation, particularly in polar solvents. acs.org By tuning external factors such as solvent or temperature, it is possible to control the self-assembly process, leading to the formation of dynamic materials with responsive properties. acs.org Aniline derivatives have been successfully encapsulated as guests within host coordination polymers to form functional host-guest supramolecular materials. researchgate.nettandfonline.com

Integration into Liquid Crystal Compounds and Materials

Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to their unique properties, such as high chemical stability, low viscosity, and modified electronic characteristics. oup.comnih.gov The core molecule, 2,3,4-trifluoroaniline (B1293922), is explicitly identified as a key raw material for synthesizing 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal compounds. google.comgoogle.com

The incorporation of this compound or its derivatives into LC structures is advantageous for several reasons:

Polarity and Dielectric Anisotropy: The three fluorine atoms and the amino group create a strong dipole moment, which is essential for achieving the desired dielectric anisotropy in nematic LCs used in display applications.

Lowering Melting Points: The introduction of fluorine atoms and a flexible N-alkyl group can disrupt crystal packing, leading to lower melting points and broader liquid crystalline temperature ranges. smolecule.com

Viscosity: Fluorinated LCs often exhibit lower viscosity, which translates to faster switching times in electro-optical devices. nih.gov

Mesophase Behavior: Studies on N-alkyl-N-trifluoromethylaniline derivatives show that they tend to exhibit smectic B phases over a wide range of temperatures, indicating a high degree of molecular order. oup.com The N-butyl group in this compound would similarly influence the mesophase behavior and thermal properties of the final LC material.

Development of Materials with Tunable Nonlinear Optical (NLO) Properties

Organic molecules with a donor-π-acceptor (D-π-A) framework are prime candidates for materials with second- and third-order nonlinear optical (NLO) properties, which are crucial for applications in optical computing, frequency conversion, and telecommunications. nih.govcureusjournals.com this compound fits this design principle perfectly.

Donor-Acceptor Structure: The amino group (-NHR) acts as an electron donor, while the trifluorinated phenyl ring serves as an electron acceptor. The phenyl ring itself functions as the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for NLO response. analis.com.my

Computational and Experimental Precedent: While direct NLO measurements on this compound are not reported, studies on similar structures, such as Schiff bases derived from 3-(trifluoromethyl)aniline, have confirmed their significant NLO properties through both experimental characterization and DFT calculations. nih.gov These studies demonstrate that modifying the donor, acceptor, and π-spacer components is an effective strategy for tuning the NLO response. cureusjournals.com The design of such chromophores is an active area of research for developing next-generation optoelectronic materials. nih.gov

Incorporation into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Photovoltaics)

There is currently limited published research specifically detailing the incorporation of this compound into organic electronic devices. However, the use of its structural analogs, particularly other fluorinated anilines, is well-documented, especially in the development of perovskite materials for Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells.

Fluorinated functional groups are strategically used to modify the electronic properties, stability, and performance of materials in these devices. For instance, the isomer 3,4,5-trifluoroaniline (B67923) has been successfully used to synthesize quasi-2D perovskite films. ossila.com These films, which incorporate the fluorinated aniline, have demonstrated significant electroluminescence, achieving a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A. ossila.com This application highlights the role of the trifluoroaniline moiety in forming stable and efficient emissive layers.

Given these precedents, this compound is a promising candidate for further research in this area. Its trifluoro-substitution could be leveraged to tune the energy levels of semiconducting materials, while the butyl group could ensure good processability, leading to the development of novel, high-performance organic electronic components.

Table 1: Performance of a Quasi-2D Perovskite Film Based on a Structural Isomer (3,4,5-Trifluoroaniline) This table presents data for a device fabricated using a related compound, 3,4,5-trifluoroaniline, to illustrate the potential application of trifluoroaniline derivatives in OLEDs.

| Parameter | Value | Reference |

| Maximum Luminance | 1.2 × 10³ cd/m² | ossila.com |

| Maximum Current Efficiency | 0.3 cd/A | ossila.com |

| Emitting Material Component | Lead Bromide and 3,4,5-Trifluoroaniline | ossila.com |

Application as Ligand Precursors in Catalysis

In the field of catalysis, this compound is considered a potential precursor for the synthesis of specialized ligands. While specific catalytic systems derived directly from this compound are not yet widely reported in scientific literature, its molecular structure is highly relevant to modern catalyst design. Chemical suppliers categorize the compound among reagents for creating phosphine (B1218219) ligands and transition metal catalysts. fluorochem.co.uk

Fluorinated anilines are valuable as ligand precursors because the strong electron-withdrawing nature of fluorine atoms can significantly modify the electronic properties of the resulting metal complex. This electronic tuning can enhance the catalytic activity, selectivity, and stability of the catalyst. For example, other fluorinated aniline derivatives, such as 2,4,6-tris(trifluoromethyl)aniline, have been identified as promising modular components for synthesizing robust supporting ligands for catalytic processes. researchgate.net

The N-butyl group can impart steric bulk around the metal center, which can be crucial for controlling the selectivity of a reaction. Furthermore, the aniline nitrogen itself is a key coordination site for many transition metals used in catalysis, including palladium, rhodium, and iridium. The parent compound, 2,3,4-trifluoroaniline, is noted as a foundational material in the chemical industry, underscoring the importance of this structural core. google.com

The synthesis of ligands often involves the reaction of an aniline derivative with other reagents to create more complex structures, such as phosphines, N-heterocyclic carbenes (NHCs), or pincer ligands, which then coordinate to a metal center. The combination of electronic modification from the trifluoro-phenyl ring and steric/solubilizing effects from the N-butyl group makes this compound a versatile building block for developing the next generation of catalysts.

Conclusion and Future Research Directions

Summary of Key Discoveries and Advancements in N-Butyl-2,3,4-Trifluoroaniline Research

Direct research breakthroughs concerning this compound are sparse. The primary advancements are linked to the synthesis and application of its precursor, 2,3,4-trifluoroaniline (B1293922). Key developments for the parent compound include optimized synthesis routes, such as the high-pressure amination of 1,2,3,4-tetrafluorobenzene, which achieves high yields. google.comgoogle.com This foundational knowledge in producing the core aniline (B41778) structure is the most significant advancement, as it enables the potential synthesis of its N-butyl derivative. The importance of 2,3,4-trifluoroaniline as a building block for pharmaceuticals (like fluoroquinolone antibiotics), agrochemicals, and liquid crystal materials underscores the implicit value and potential of its derivatives. google.comgoogle.comchemimpex.com

Identification of Emerging Research Trends and Challenges

The emerging trends for fluorinated anilines revolve around their incorporation into complex functional molecules. A major trend is the development of novel bioactive compounds, where the introduction of a fluorinated phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comresearchgate.net For this compound, an emerging research area would be its use as a precursor in creating specialized polymers or as a component in medicinal chemistry to fine-tune the pharmacokinetic properties of drug candidates.

The primary challenge is the general lack of focused research on this specific N-alkylated variant. Overcoming this involves initiating foundational studies to characterize the compound thoroughly and to explore its reactivity in various synthetic transformations. Another challenge lies in developing stereoselective and efficient N-alkylation methods that are scalable and cost-effective.

Prospective Methodological Developments in Synthesis and Characterization

Future synthetic methodologies are likely to move towards more sustainable and efficient processes. This includes the exploration of catalytic N-alkylation of 2,3,4-trifluoroaniline using butylating agents under milder conditions, potentially employing photocatalysis or flow chemistry to improve control and yield. cardiff.ac.uk Advances in catalysis, such as the use of novel metal catalysts or organocatalysts, could provide more selective and environmentally benign pathways to this compound compared to traditional methods.

For characterization, advanced spectroscopic and computational methods will be crucial. Detailed analysis using 2D NMR techniques and high-resolution mass spectrometry will be essential for unambiguous structural confirmation. Theoretical calculations using Density Functional Theory (DFT) could predict spectroscopic properties, reactivity, and electronic structure, guiding experimental work. acs.orgwisc.edu

Future Avenues for Advanced Applications and Theoretical Investigations

The future applications of this compound are promising, particularly in materials science and medicinal chemistry.

Advanced Materials: Its trifluorinated aromatic structure makes it a candidate for the synthesis of advanced polymers and liquid crystals. google.comgoogle.com The N-butyl group can influence solubility and processing properties, potentially leading to materials with unique thermal or optical characteristics.

Pharmaceuticals and Agrochemicals: The compound could serve as a key intermediate in synthesizing new therapeutic agents or pesticides. The specific combination of the trifluoroaromatic ring and the butyl group could be explored to optimize biological activity and selectivity. chemimpex.com

Theoretical Studies: There is a significant opportunity for computational chemistry to fill the knowledge gap. Theoretical investigations could model the compound's conformational preferences, electronic properties, and potential interactions with biological targets. acs.org Such studies can predict its utility and guide the synthesis of new, more complex molecules, accelerating the discovery of novel applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthesis routes for N-butyl-2,3,4-trifluoroaniline, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via nucleophilic substitution of fluorinated nitroarenes followed by catalytic hydrogenation. For example, substituting 2,3,4-trifluoronitrobenzene with n-butylamine under inert conditions (e.g., N₂ atmosphere) at 80–100°C yields intermediates, which are reduced using Pd/C or Raney Ni in ethanol . Optimizing stoichiometry (1:1.2 molar ratio of nitroarene to amine) and reaction time (12–24 hours) improves yields to >75% .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodology:

- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at positions 2, 3, and 4 (e.g., δ = -112 to -118 ppm for aromatic fluorines) .

- ¹H NMR : Signals for the n-butyl chain (δ = 0.9–1.6 ppm) and NH proton (δ = 3.2–3.5 ppm) .

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Q. Why does fluorination at the 2,3,4-positions of the aniline ring enhance electronic properties?

- Methodology: Fluorine’s electronegativity alters the aromatic ring’s electron density, increasing oxidative stability and directing electrophilic substitution. Computational studies (DFT) show reduced HOMO-LUMO gaps (e.g., 4.2 eV vs. 5.1 eV for non-fluorinated analogs), enhancing charge-transfer potential .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives?

- Methodology: Use steric and electronic directing groups. For example, introducing a nitro group at position 5 temporarily blocks substitution, allowing selective functionalization at positions 2, 3, and 4. Post-synthesis reduction removes the nitro group .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodology:

- Cross-validate DFT results with experimental X-ray crystallography to confirm bond lengths and angles .

- Use solvent-correction models (e.g., COSMO-RS) to adjust NMR chemical shift predictions .

Q. How do environmental factors (pH, UV exposure) influence the stability of this compound in aqueous systems?

- Methodology: Conduct accelerated degradation studies:

- Photolysis : Expose to UV-C light (254 nm) in buffered solutions (pH 4–10). Monitor via LC-MS for hydrolyzed products (e.g., trifluoroacetic acid) .

- Hydrolysis : Half-life >30 days at pH 7, but <7 days at pH 10 due to dealkylation .

Q. What mechanisms explain the interaction of this compound with cytochrome P450 enzymes?

- Methodology: Perform molecular docking (AutoDock Vina) and MD simulations to identify binding poses. Fluorine atoms form halogen bonds with Thr-309 and Ser-310 residues, reducing metabolic clearance rates .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?

- Methodology: Screen palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand systems (e.g., SPhos) to activate the fluorinated aryl amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.